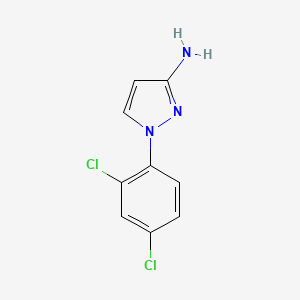

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZWCUDIHPEHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-oxo-2-(2,4-dichlorophenyl)butanenitrile Intermediate

- The starting material, 2,4-dichlorophenylacetonitrile, is treated with sodium hydride (NaH) in dry tetrahydrofuran (THF) to generate a nucleophilic species.

- Ethyl acetate is then added, and the reaction mixture is heated at 60°C overnight to form the 3-oxo-2-(2,4-dichlorophenyl)butanenitrile intermediate.

- After work-up involving acidification, extraction with dichloromethane, and drying, the intermediate is purified by column chromatography.

Cyclization with Hydrazine to Form the Pyrazole Ring

- The intermediate is dissolved in absolute ethanol, and hydrazine dihydrochloride (NH2NH2·2HCl) is added.

- The mixture is refluxed overnight in the presence of 3Å molecular sieves to promote cyclization, yielding this compound.

- The reaction mixture is then concentrated, neutralized with saturated sodium bicarbonate, and extracted with ethyl acetate.

- The organic extracts are washed, dried, and concentrated to afford the crude pyrazole compound, which is purified by flash chromatography or crystallization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of intermediate | 2,4-Dichlorophenylacetonitrile, NaH, EtOAc | Dry THF | 60°C | Overnight | Not reported | Purified by column chromatography |

| Cyclization to pyrazole | NH2NH2·2HCl, 3Å sieves | Absolute EtOH | Reflux | Overnight | ~70-85% | Purified by flash chromatography |

Alternative Oxidation and Cyclization Methods

- Oxidation of dihydro-pyrazole intermediates to fully aromatic pyrazoles can be achieved using oxidizers such as DDQ, p-chloranil, manganese dioxide (MnO2), or N-bromosuccinimide (NBS).

- However, for this compound, direct cyclization with hydrazine salts under reflux conditions is typically sufficient to obtain the target compound without additional oxidation steps.

Analytical Characterization

- Purity and identity of the final compound are confirmed by 1H-NMR, 13C-NMR, mass spectrometry, and chromatographic techniques such as HPLC or UHPLC.

- For example, 1H-NMR spectra typically show signals corresponding to the aromatic protons of the 2,4-dichlorophenyl group and the pyrazole ring protons, including the amino group.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of this compound.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

Research indicates that 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine exhibits significant anti-inflammatory effects. It has been evaluated for its potential as an antimalarial and antileishmanial agent, showing promise in inhibiting the metabolic pathways of parasites, thereby leading to their death.

Cancer Research

The compound has been utilized in the synthesis of novel derivatives aimed at anticancer activity. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. A study synthesized nineteen novel 1,2,4-triazole derivatives based on this scaffold, some of which exhibited promising anticancer activity.

Case Study: Anticancer Activity

A notable study evaluated the anticancer potential of arylamino-3-pyrido-1,2,4-triazoles derived from this compound. These compounds showed significant antiproliferative effects against multiple cancer cell lines and were characterized by favorable physicochemical properties that comply with Lipinski's rule of five .

Material Science

Synthesis of Advanced Materials

In material science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique electronic characteristics allow for the development of materials with specific conductivity or fluorescence properties.

Biological Research

Enzyme Inhibition Studies

The compound is also used in biological research to study enzyme inhibition and protein-ligand interactions. Its mechanism involves binding to specific enzymes' active sites, thereby blocking substrate access and preventing catalytic reactions. This property is crucial in understanding molecular mechanisms in various biological processes.

Table 1: Pharmacological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Antimalarial | Disrupts metabolic pathways in malaria parasites | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Binds to enzyme active sites |

Table 2: Case Studies on Anticancer Applications

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. In the case of its antimalarial and antileishmanial activities, the compound may interfere with the metabolic pathways of the parasites, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃)

- Structural Differences : Replaces chlorine with fluorine at positions 2 and 4 of the phenyl ring and adds a methyl group at pyrazole position 3.

- The methyl group may enhance metabolic stability.

- Molecular Weight : 209.199 g/mol (vs. 242.11 g/mol for the target compound) .

1-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine (C₁₀H₁₁Cl₂N₃)

- Structural Differences : Dichlorophenyl substituent at positions 3 and 4 instead of 2 and 4; pyrazole is partially saturated (4,5-dihydro).

- Impact : Positional isomerism of chlorine atoms may disrupt π-π stacking interactions in biological targets. The dihydro-pyrazole ring could reduce conformational flexibility, affecting activity .

Benzyl-Substituted Pyrazoles

1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉Cl₂N₃)

- Structural Differences : A benzyl group bridges the dichlorophenyl and pyrazole moieties.

- Impact : Increased molecular weight (242.11 g/mol) and steric bulk may reduce bioavailability compared to the target compound’s direct phenyl attachment. However, the benzyl group could improve solubility in polar solvents .

1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃)

- Structural Differences : Combines chloro and fluoro substituents on the benzyl-attached phenyl ring.

Functional Group Variations

1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile (C₁₆H₁₀Cl₂N₆O₂)

- Structural Differences: Adds a nitroanilino group at position 5 and a cyano group at position 4.

- Impact: The nitro group enhances electrophilicity, while the cyano group increases polarity. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the folded conformation, as observed in crystallographic studies .

4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃)

Pharmacological Activities

- Antimicrobial Activity: Pyrazole derivatives with dichlorophenyl groups (e.g., the target compound) exhibit enhanced antimicrobial potency compared to non-halogenated analogs, likely due to improved membrane penetration .

- Kinase Modulation : Analogs like 1-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine are reported as c-Abl kinase activators, suggesting that chlorine positioning influences kinase binding pockets .

- Receptor Antagonism: Difluorophenyl analogs (e.g., 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine) show selective adenosine A1 receptor antagonism, highlighting the role of halogen electronegativity in receptor specificity .

Physicochemical and Spectroscopic Comparisons

Biological Activity

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dichlorophenyl group, which contributes to its biological activity. Its molecular formula is , and it exhibits unique electronic properties due to the presence of the dichlorophenyl substituent, influencing its reactivity and stability.

This compound primarily exerts its biological effects through enzyme inhibition and interference with metabolic pathways. It has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic reactions. This mechanism is particularly relevant in its antimalarial and antileishmanial activities, where it disrupts the metabolic processes of parasites .

Pharmacological Activities

The compound has demonstrated various pharmacological activities:

- Anti-inflammatory : Studies indicate that it can significantly reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease .

- Antimicrobial : It has shown moderate antibacterial and antifungal activities against various pathogens, indicating its potential as an antimicrobial agent .

- Anticancer : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, highlighting its potential in cancer therapy .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of a derivative of this compound in a model of lipopolysaccharide (LPS)-induced neuroinflammation. The compound demonstrated significant protective effects by reducing inflammatory markers in vitro and in vivo .

Anticancer Potential

Research on various pyrazole derivatives has indicated promising anticancer activities. For instance, compounds similar to this compound have shown selective cytotoxicity against leukemia cell lines with GI50 values as low as 2.23 μM .

Antimicrobial Efficacy

In antimicrobial assays, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 250 μg/mL against both bacterial and fungal strains, suggesting moderate efficacy that could be enhanced through structural modifications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for this compound compared to related compounds:

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | Not specified | Reduces NO production in activated microglia |

| Pyrazole Derivative A | Anticancer | GI50 = 2.23 μM | Selective against leukemia cell lines |

| Pyrazole Derivative B | Antimicrobial | MIC = 250 μg/mL | Moderate activity against bacteria/fungi |

Q & A

Q. What are the common synthetic routes for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine in academic research?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated pyrazole precursors (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) are reacted with aromatic amines under controlled conditions. Multi-step protocols may include protecting group strategies to avoid side reactions. Key intermediates are purified via column chromatography, and yields are optimized by adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., cesium carbonate for deprotonation) .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the amine group’s position and aromatic substitution patterns. For example, the amine proton typically appears as a singlet near δ 5.5–6.0 ppm in DMSO-d .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] peaks matching CHClN) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of halogenated pyrazole derivatives?

- Data Collection: Use synchrotron radiation or a high-intensity sealed tube source to enhance diffraction quality, especially for chlorine-heavy compounds with high absorption.

- Refinement: Employ SHELXL for anisotropic displacement parameters and disorder modeling. Multi-scan absorption corrections (e.g., SADABS) are critical for accurate intensity data .

- Validation: Cross-check with computational models (e.g., Mercury CSD) to resolve ambiguities in bond angles or torsion angles .

Q. What strategies address discrepancies in biological activity data of pyrazole amines across studies?

- Structural Analog Comparison: Compare substituent effects (e.g., 2,4-dichloro vs. 3,4-dichloro phenyl groups) on bioactivity using SAR models .

- Assay Standardization: Control variables like solvent (DMSO concentration), cell line viability, and incubation time to minimize variability .

- Meta-Analysis: Use databases (e.g., PubChem BioAssay) to aggregate data and identify outliers due to assay-specific artifacts .

Q. How can this compound be functionalized for enhanced bioactivity?

- Mannich Reaction: Introduce alkylamine side chains at the pyrazole C3 position to improve solubility or target binding .

- Electrophilic Substitution: Brominate the pyrazole ring (e.g., NBS in CCl) for subsequent cross-coupling (e.g., Suzuki-Miyaura) to attach pharmacophores .

- Amine Protection: Use Boc or Fmoc groups to selectively modify the amine while preserving the dichlorophenyl moiety .

Q. What computational methods predict the reactivity of halogenated pyrazole amines in nucleophilic reactions?

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyrazole C4 position often shows high electrophilicity due to electron-withdrawing Cl substituents .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis in ethanol/water mixtures) to optimize synthetic conditions .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data for halogenated pyrazole derivatives?

Q. Why do biological assays for this compound show variability in IC50_{50}50 values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.